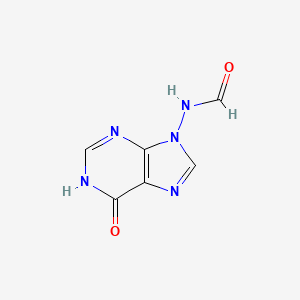

N-(6-oxo-3H-purin-9-yl)formamide

Description

Properties

CAS No. |

89488-16-4 |

|---|---|

Molecular Formula |

C6H5N5O2 |

Molecular Weight |

179.14 g/mol |

IUPAC Name |

N-(6-oxo-1H-purin-9-yl)formamide |

InChI |

InChI=1S/C6H5N5O2/c12-3-10-11-2-9-4-5(11)7-1-8-6(4)13/h1-3H,(H,10,12)(H,7,8,13) |

InChI Key |

VWHBBIZAJBBBQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2NC=O |

Origin of Product |

United States |

Preparation Methods

Direct N9-Formylation of Purine Derivatives

One of the most straightforward approaches involves the direct formylation of purine or its derivatives at the N9 position, often using formylating agents such as formic acid or formyl chlorides under controlled conditions.

Purine derivative + Formylating agent → this compound

- Use of formic acid or formyl chloride .

- Mild heating or reflux to facilitate the formylation.

- Catalysts such as pyridine or DMAP to enhance reactivity.

- Formylation of 6-oxo-9H-purine using formic acid under reflux conditions yields the N9-formyl derivative.

Multi-Step Synthesis via Intermediate Purine Derivatives

A more controlled approach involves synthesizing intermediate purine derivatives with reactive N9 sites, followed by selective formylation.

- Step 1: Synthesis of a purine derivative with a protected or reactive N9 site.

- Step 2: N9-alkylation or substitution with a formyl group using reagents like formyl chloride or paraformaldehyde under specific conditions.

- Step 3: Deprotection or further modifications to obtain the target compound.

- Starting from 6-oxo-9H-purine , reaction with paraformaldehyde in the presence of acid catalysts results in the formation of the formamide derivative.

Synthesis from Precursor Compounds via Nucleophilic Substitution

Another method involves nucleophilic substitution reactions where a precursor with a leaving group at N9 (such as halogens) reacts with formamide or related nucleophiles.

- 6-Chloropurine derivatives react with ammonia or formamide to replace the halogen with the desired functional group.

Supporting Data from Recent Research and Protocols

Synthesis of Purine Derivatives with Formamide Groups

Research indicates that the synthesis of purine derivatives bearing formamide groups often employs nucleophilic substitution or formylation techniques. For example, in the synthesis of 2-amino-9-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((triethylsilyl)oxy)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one , formyl groups are introduced at specific positions via reactive intermediates .

Use of Protecting Groups and Regioselectivity

The synthesis often involves protecting groups to prevent undesired reactions at other sites on the purine ring. For example, triethylsilyl groups are used to protect hydroxyl functionalities during formylation.

Data Table Summarizing Preparation Methods

Notes on Reaction Optimization and Purification

- Temperature Control: Reactions are typically performed at temperatures ranging from 0°C to 100°C depending on the reagents.

- Solvent Choice: Common solvents include dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and chloroform .

- Purification Techniques: Crystallization, column chromatography, and recrystallization are standard to isolate pure compounds.

- Characterization: Confirmed via NMR spectroscopy , IR spectroscopy , and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

N-(6-oxo-3H-purin-9-yl)formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-oxo-3H-purin-9-yl)carboxylic acid, while reduction may produce N-(6-oxo-3H-purin-9-yl)methanol.

Scientific Research Applications

N-(6-oxo-3H-purin-9-yl)formamide has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antiviral or anticancer agent.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-oxo-3H-purin-9-yl)formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Formamide-Substituted Purine Derivatives

- N-[2-trans-(4-hydroxyphenyl)ethenyl]formamide (2b) and N-[2-cis-(4-hydroxyphenyl)ethenyl]formamide (3): These isomers, isolated from Antarctic-derived fungi, demonstrate the impact of stereochemistry on bioactivity. While both lack a purine core, their formamide moiety and conjugated ethenyl group highlight how substituent geometry influences properties like solubility and intermolecular interactions.

- N-ethyl-N-[2-(6-oxo-3H-purin-9-yl)ethyl]formamide: This analog introduces an ethyl group and a formamide chain on the purine’s N9 position.

Carboxamide-Substituted Purine Derivatives

- 5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides: These derivatives, such as compound 4f, replace the formamide group with a carboxamide-linked oxazole ring. The bulky 5,6,7,8-tetrahydronaphthalen-2-yl substituent in 4f enhances xanthine oxidase inhibition ($ K_i $ in nanomolar range) by fitting into the enzyme’s hydrophobic active site. This contrasts with N-(6-oxo-3H-purin-9-yl)formamide, which lacks such extended hydrophobic groups .

Deazapurine Analogs

- 6-oxo-9-deazapurine (9dhx) : The removal of the N9 nitrogen atom in this analog reduces aromaticity and alters electronic properties. Complexation studies with copper(II) salts revealed distinct coordination geometries (e.g., µ-sulfato bridges in complex 1 vs. nitrate ligands in complex 2), suggesting that the deaza modification impacts metal-binding behavior compared to purine-formamide derivatives .

Chloro-Substituted Purine Derivatives

- 6-Chloro-9-(1-(6-methoxynaphthalen-2-yl)ethyl)-9H-purine (35) : The chloro substituent at C6 and methoxynaphthyl group at N9 confer enhanced steric bulk and electron-withdrawing effects. NMR data ($ ^1H $: δ 8.76 ppm for purine H8) indicate altered electronic environments compared to the formamide derivative, which lacks halogenation .

Structural and Functional Data Table

Key Findings and Insights

- Substituent Effects : Bulky hydrophobic groups (e.g., tetrahydronaphthalenyl in 4f) enhance enzyme inhibition, while polar formamide groups may improve solubility but reduce target affinity .

- Stereochemical Influence : Cis/trans isomerism in ethenyl-formamide derivatives (e.g., 2b vs. 3) affects bioactivity, underscoring the need for precise synthetic control .

- Metal Coordination : Deazapurines like 9dhx exhibit unique metal-binding properties compared to formamide-purine hybrids, suggesting divergent applications in catalysis or medicinal chemistry .

Biological Activity

N-(6-oxo-3H-purin-9-yl)formamide, a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of purine derivatives characterized by a formamide group attached to a purine ring. The presence of the 6-oxo group is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleotides, allowing it to interact with various enzymes and receptors involved in nucleic acid metabolism. This interaction can lead to:

- Inhibition of Viral Replication : The compound may inhibit viral enzymes, thereby preventing the replication of viruses.

- Anticancer Activity : By modulating signaling pathways related to cell growth and division, it may interfere with cancer cell proliferation.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties. For instance, studies have shown that purine derivatives can inhibit the replication of various viruses by targeting viral polymerases or other essential enzymes involved in the viral life cycle.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the purine ring can enhance its biological activity:

| Modification | Effect on Activity |

|---|---|

| 6-Oxo Group | Increases interaction with nucleic acid targets |

| Substituents at C2 | Can enhance selectivity for specific enzymes |

| Alkylation at N9 | May improve cellular uptake and bioavailability |

Case Studies

- Antiviral Efficacy : A study conducted on various purine derivatives, including this compound, demonstrated significant inhibition of viral replication in vitro. This study highlighted its potential as a template for designing novel antiviral drugs .

- Cytotoxicity Against Cancer Cells : In another investigation, this compound was tested against multiple cancer cell lines (e.g., breast and lung cancer). Results indicated a dose-dependent cytotoxic effect, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-oxo-3H-purin-9-yl)formamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving purine derivatives. For example, Mannich base synthesis (used in analogous purinone systems) employs a three-component reaction with aldehydes and amines under controlled pH (4.0–6.0) and temperatures (60–80°C) to minimize side reactions . Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures) and monitoring reaction progress via TLC or HPLC. Yield improvements (≥70%) are achieved by slow addition of formamide precursors to avoid polymerization.

Q. How can researchers effectively purify this compound to achieve high purity, and what analytical techniques validate purity?

- Methodological Answer : Purification strategies include recrystallization from ethanol/water mixtures or column chromatography using silica gel (eluent: chloroform/methanol 9:1). High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity validation (>98%). Residual solvents are quantified via GC-MS, while elemental analysis confirms stoichiometric integrity .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) identifies proton environments and carbon hybridization. For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) at low temperatures (100–123 K) resolves bond lengths (e.g., C=O at 1.21 Å) and torsion angles, with R-factors <0.05 ensuring accuracy. IR spectroscopy verifies formamide C=O stretches (~1680 cm⁻¹) and purine ring vibrations .

Advanced Research Questions

Q. What strategies are employed to stabilize reactive intermediates during the synthesis of this compound derivatives?

- Methodological Answer : Reactive intermediates (e.g., enolates or Schiff bases) are stabilized using inert atmospheres (N₂/Ar) and low temperatures (−20°C). Protecting groups like tert-butyldimethylsilyl (TBS) shield hydroxyl or amine functionalities during coupling reactions. Kinetic trapping via rapid crystallization or freeze-drying prevents decomposition. Stability is monitored via in situ FTIR or Raman spectroscopy .

Q. How do researchers address discrepancies in spectroscopic data when analyzing this compound analogs?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) are resolved through 2D techniques (COSY, HSQC) to assign coupling pathways. Dynamic effects (e.g., tautomerism) are investigated via variable-temperature NMR. For mass spectrometry conflicts (e.g., isotopic patterns), high-resolution ESI-TOF or MALDI-TOF confirms molecular formulas. Computational modeling (DFT) predicts spectral profiles for comparison .

Q. What in vitro models are suitable for studying the biochemical interactions of this compound with nucleic acid processing enzymes?

- Methodological Answer : Enzymatic assays using DNA/RNA polymerases (e.g., Taq polymerase or reverse transcriptase) evaluate competitive inhibition. Surface plasmon resonance (SPR) quantifies binding kinetics (Kₐ, Kd) with immobilized purine-binding proteins. For oxidative damage studies, 8-oxoguanine glycosylase (OGG1) activity is monitored via fluorescence-based cleavage assays in the presence of the compound .

Notes

- Contradictions : emphasizes distillation for purification, while recommends crystallization; the choice depends on thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.